N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine is an organic compound with the molecular formula C10H16N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, potentially altering its function and leading to downstream effects .
Biochemical Pathways
If it indeed inhibits collagen prolyl-4-hydroxylase, it could impact collagen biosynthesis, affecting the structure and function of various tissues in the body .
Result of Action
If it acts as an inhibitor of collagen prolyl-4-hydroxylase, it could potentially affect collagen synthesis, leading to changes in tissue structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine typically involves the reaction of 3-methylpyridine with an appropriate alkylating agent under controlled conditions. One common method is the alkylation of 3-methylpyridine with isopropylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques like distillation or chromatography may also be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine
- 3-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine
- N-(pyridin-2-yl)amides
Uniqueness
N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological propertiesIts methylpyridine moiety and the propan-2-amine group contribute to its versatility in various chemical reactions and research applications .
Properties
IUPAC Name |
N-[(3-methylpyridin-2-yl)methyl]propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)12-7-10-9(3)5-4-6-11-10/h4-6,8,12H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVABCKIDOTTWHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650277 |
Source
|
Record name | N-[(3-Methylpyridin-2-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-23-8 |
Source
|
Record name | N-[(3-Methylpyridin-2-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.